molecular formula C15H14N4O3 B7533643 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide

Katalognummer B7533643
Molekulargewicht: 298.30 g/mol
InChI-Schlüssel: FPRGMXUBEIMLRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. The compound has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression and play a critical role in cancer progression.

Wirkmechanismus

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide inhibits the activity of BET proteins, which are involved in the regulation of gene expression by binding to acetylated histones. BET proteins play a critical role in cancer progression by promoting the expression of oncogenes and suppressing the expression of tumor suppressor genes. By inhibiting the activity of BET proteins, 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide can disrupt the expression of these genes and inhibit cancer cell growth.
Biochemical and Physiological Effects:
4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide has been shown to have a selective and potent inhibitory effect on BET proteins, with minimal effects on other bromodomain-containing proteins. The compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in mice.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide is its selectivity and potency for BET proteins, which makes it a useful tool for studying the role of these proteins in cancer progression. However, one limitation of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide is its potential off-target effects on other bromodomain-containing proteins, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for the development of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide as a therapeutic agent. One direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Another direction is the development of combination therapies that target multiple pathways involved in cancer progression. Finally, the identification of biomarkers that can predict response to 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide could help to guide patient selection and improve clinical outcomes.

Synthesemethoden

The synthesis of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide involves the reaction of 3-nitro-4-(pyridin-3-yl)benzoic acid with cyclopropylamine and subsequent coupling with benzoyl chloride. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide inhibits the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In vivo studies have also shown that 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide can inhibit tumor growth and prolong survival in mouse models of cancer.

Eigenschaften

IUPAC Name

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-15(18-12-2-1-7-16-9-12)10-3-6-13(17-11-4-5-11)14(8-10)19(21)22/h1-3,6-9,11,17H,4-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGMXUBEIMLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)C(=O)NC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.